molecular formula C22H22ClN5O4S B2799280 N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1207012-97-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2799280
CAS No.: 1207012-97-2
M. Wt: 487.96
InChI Key: JEIGNEJGLXDEOG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 487.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts in the synthesis of complex chemical compounds often target the development of new therapeutic agents with potential anticancer or antibacterial properties. For instance, the synthesis of thiazole derivatives and their evaluation as anticancer agents showcase the approach of modifying chemical structures to enhance biological activity against specific cancer cell lines. The compounds synthesized exhibit selective cytotoxicity, highlighting the potential for targeted cancer therapy applications (Evren et al., 2019).

Antimicrobial and Anti-inflammatory Applications

Further investigations into the synthesis of compounds with modifications in the acetamide group reveal their potential in antimicrobial and anti-inflammatory applications. For example, studies on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrate significant anti-inflammatory activity, underscoring the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Chemical Property Studies

Research into the chemical properties and reactions of related compounds, such as the synthesis of heteroaryl-pyridinium salts and condensed 3-amino-pyrid-2-ones, contributes to our understanding of the chemical behavior and potential utility of these compounds in various scientific applications. The synthesis process, involving reactions with acetyl chloride and subsequent transformations, provides valuable insights into the chemistry of related compounds (Rehwald et al., 2000).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(13-methyl-5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4S/c1-11-4-5-12-17(6-11)33-21-19(12)20-26-28(22(30)27(20)10-24-21)9-18(29)25-14-7-13(23)15(31-2)8-16(14)32-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIGNEJGLXDEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC(=C(C=C5OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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